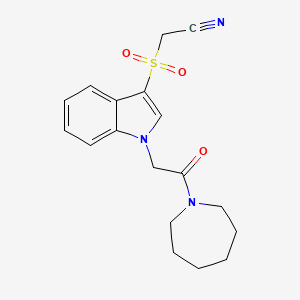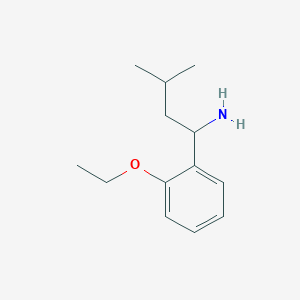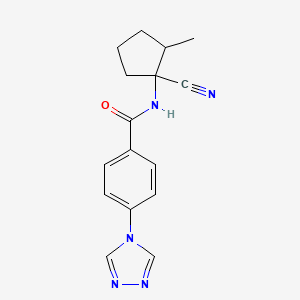
5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine is a synthetic molecule that appears to be designed for biological activity, potentially as an antiviral or anticancer agent. The structure suggests the presence of a pyrimidine ring, a common feature in many drugs, which is modified with a thiomorpholine group and a sulfonyl moiety attached to a chloro-methoxyphenyl ring. This combination of functional groups indicates a molecule that could interact with various biological targets through different mechanisms of action.
Synthesis Analysis
The synthesis of related sulfonamide derivatives is described in the first paper, where a series of steps starting from 4-chlorobenzoic acid leads to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives . Although the exact synthesis of 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine is not detailed, similar synthetic strategies could be employed, such as esterification, hydrazination, salt formation, cyclization, and the conversion of intermediates into sulfonyl chlorides followed by nucleophilic attack.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as NMR, IR, and elemental analysis . Additionally, the second paper discusses the use of single crystal X-ray analysis to confirm the structures of heteroaromatic hydroxylamine-O-sulfonates . These techniques would be essential in confirming the molecular structure of 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine, ensuring the correct synthesis and purity of the compound.
Chemical Reactions Analysis
The second paper provides insight into the chemical reactivity of related heteroaromatic compounds, where hydroxylamine-O-sulfonates react with acyl isothiocyanates to undergo tandem nucleophilic addition–electrophilic 5-endo-trig cyclization . This type of reaction could be relevant for the functionalization of the pyrimidine ring in the target compound, potentially leading to the formation of the thiomorpholine group.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine are not directly reported, related compounds have shown certain antiviral activities , and pronounced in vitro cytostatic activity against human tumor cell lines . These biological activities suggest that the compound may possess similar properties, which would be determined through bioassay tests and in vitro studies.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Synthesis of aza-aromatic hydroxylamine-O-sulfonates : This compound is utilized in the synthesis of aza-aromatic hydroxylamine-O-sulfonates, which undergo nucleophilic addition and electrophilic cyclization, demonstrating utility in creating complex heterocyclic structures. Notably, this approach has been applied to produce compounds with significant in vitro cytostatic activity against various human tumor cell lines (Sączewski, Gdaniec, Bednarski & Makowska, 2011).
Synthesis of Novel Benzodifuranyl Derivatives : This chemical is involved in the synthesis of novel benzodifuranyl derivatives. These derivatives demonstrate potential as COX inhibitors and have been shown to possess analgesic and anti-inflammatory activities, highlighting its versatility in medicinal chemistry applications (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Biological and Pharmacological Research
Antiviral Activity Studies : Derivatives of this compound have been synthesized and tested for antiviral activities. For example, specific sulfonamide derivatives showed anti-tobacco mosaic virus activity, indicating its potential in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu & Zhang, 2010).
PET Imaging Agent for Parkinson's Disease : The compound has been used in synthesizing potential PET imaging agents for Parkinson's disease. This application in neurodegenerative disease research highlights its significance in developing diagnostic tools (Wang, Gao, Xu & Zheng, 2017).
Antimicrobial Activity : Some derivatives synthesized from this compound have been screened for antimicrobial activities, showing potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu & Demirbas, 2010).
Enzyme Inhibition Studies : Derivatives of this compound have been studied for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrases, which are relevant in the treatment of conditions like glaucoma and Alzheimer's disease (Bilginer, Gul, Anıl, Demir & Gulcin, 2020).
Herbicide Runoff Studies : In environmental sciences, studies have been conducted to understand the runoff behavior of herbicides, including those based on this compound, in different tillage systems under varying rainfall intensities (Afyuni, Wagger & Leidy, 1997).
Degradation Studies by Fungi : Research into the degradation of chlorimuron-ethyl, a related compound, by Aspergillus niger in agricultural soil showcases the environmental and agricultural relevance of this compound (Sharma, Banerjee & Choudhury, 2012).
Mécanisme D'action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The compound may potentially affect various biochemical pathways. Without specific target information, it’s challenging to predict the exact pathways and their downstream effects .
Pharmacokinetics
Based on its structural features, it may exhibit good water solubility and oral bioavailability .
Propriétés
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)sulfonyl-2-thiomorpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S2/c1-23-11-3-2-10(16)8-12(11)25(21,22)13-9-18-15(19-14(13)17)20-4-6-24-7-5-20/h2-3,8-9H,4-7H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFQYWKTCFPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)C2=CN=C(N=C2N)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)
![3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3008029.png)
![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)

amine hydrochloride](/img/structure/B3008035.png)
![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3008043.png)
![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)

![N-[cyano(cyclohexyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3008050.png)